molecular formula C8H7F3N2 B3030949 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-34-0

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3030949
CAS RN: 1150618-34-0
M. Wt: 188.15
InChI Key: XBAYNABCHREZEZ-UHFFFAOYSA-N
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Description

The compound "3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" is a heterocyclic molecule that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring is a significant feature that can influence the molecule's reactivity and physical properties. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related trifluoromethyl pyridines and pyrrolidines has been explored in various studies. A novel strategy for synthesizing poly-substituted pyridines, including trifluoromethyl variants, involves a tandem C-F bond cleavage protocol, which is noble metal-free and yields high product yields . Additionally, trifluoromethylated pyrrolidines have been synthesized through Cu(I)-catalyzed 1,3-dipolar cycloaddition with excellent stereoselectivity , and an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence . These methods provide efficient routes to synthesize complex molecules containing the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is influenced by the electron-withdrawing nature of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups formed in intermediate steps, as seen in the synthesis of regioisomeric pyrrolopyridines . The presence of the trifluoromethyl group can also lead to negative shifts in half-wave potentials, indicating changes in the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds in chemical reactions is quite diverse. For instance, the reaction of amines with trifluoromethyl-β-diketones can produce regioisomeric pyrrolopyridines, with the yield influenced by the pKa of the amine buffer used . Furthermore, trifluoromethylated pyrrolidines can be obtained through 1,3-dipolar cycloaddition reactions, which have been shown to proceed with high stereoselectivity .

Physical and Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. They have been reported to show good fluorescence and electrochemical properties, which may be useful for applications such as photovoltaic conversion materials . The trifluoromethyl group can also influence the solubility and stability of the compounds, making them suitable for various chemical transformations and potential use in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives are significant in the field of organic synthesis. For instance, the compound 2,3-Dichloro-5-trifluoromethyl pyridine, a related fluorine-containing pyridine derivative, is widely used in the synthesis of pesticides (Lu Xin-xin, 2006). Additionally, a study on 5H-Chromeno[2,3-b]pyridines, which includes compounds similar to this compound, highlights their industrial, biological, and medicinal properties. A specific chromeno[2,3-b]pyridine derivative was synthesized, confirming its structure through various spectroscopic methods (Y. E. Ryzhkova et al., 2023).

Stereoselectivity in Reactions

The stereoselective hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers was studied, leading to the synthesis of novel fused pyrans and functionalized pyridines. These compounds exhibit high stereoselectivity and good yields, indicating their potential for creating structurally complex molecules (V. Sosnovskikh et al., 2007).

Reactivity and Mechanistic Insights

The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied to understand the regiochemistry of the reaction. This study is essential for designing synthesis pathways and understanding the chemical behavior of similar compounds (Michael De Rosa et al., 2015).

Cyclization Reactions

Intramolecular cyclization reactions involving 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid have been explored, leading to the formation of isoquinolinium derivatives. These reactions demonstrate the diversity of chemical transformations that can be achieved with these compounds (B. Fante et al., 2014).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism . Additionally, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, this compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and other xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-3,6H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAYNABCHREZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)N=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654960
Record name 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-34-0
Record name 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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